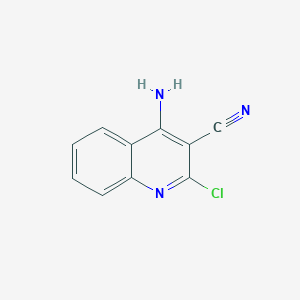
4-amino-2-chloroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-chloroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H6ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloroquinoline-3-carbonitrile typically involves the reaction of 4-chloro-3-nitrobenzonitrile with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize the production of by-products. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-2-chloroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
Synthesis of 4-Amino-2-Chloroquinoline-3-Carbonitrile
The synthesis of this compound involves several chemical reactions that utilize quinoline derivatives as starting materials. Common methods include:
- Vilsmeier-Haack Reaction : This reaction is frequently employed to introduce the chloro and cyano groups into the quinoline structure, leading to the formation of various chloroquinoline derivatives .
- Reductive Amination : This method allows for the introduction of amino groups, which can enhance the biological activity of the compound .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In studies, it has shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The inhibition zones measured during antibacterial assays suggest that certain derivatives of this compound can compete favorably with standard antibiotics like amoxicillin .
Anticancer Potential
The quinoline scaffold is recognized for its anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Molecular docking studies have indicated that these compounds can effectively bind to targets such as DNA gyrase and topoisomerase IIβ, which are crucial in cancer cell replication .
Antioxidant Properties
The antioxidant activity of this compound has also been investigated. Compounds derived from this structure demonstrated significant radical scavenging abilities, which are essential for preventing oxidative stress-related diseases .
Study on Antimicrobial Activity
A study synthesized several chloroquinoline derivatives, including this compound, and evaluated their antimicrobial activities against various pathogens. The results indicated that certain derivatives had strong activity against E. coli and Pseudomonas aeruginosa, with inhibition zones comparable to established antibiotics .
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| This compound | 12 | E. coli |
| Other Derivative X | 11 | Staphylococcus aureus |
Molecular Docking Studies
Molecular docking simulations have revealed that this compound derivatives exhibit favorable binding energies with key enzymes involved in bacterial DNA replication. For instance, compound binding energies ranged from -6.4 to -7.3 kcal/mol against DNA gyrase B, suggesting strong interactions that could be exploited for drug design .
Mecanismo De Acción
The mechanism of action of 4-amino-2-chloroquinoline-3-carbonitrile involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
4-Anilino-3-quinolinecarbonitrile: This compound is similar in structure but has an aniline group instead of an amino group.
2-Amino-4-chloro-3-quinolinecarbonitrile: This compound has a similar quinoline core but differs in the position of the amino and chloro groups.
Uniqueness
4-amino-2-chloroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
212378-25-1 |
|---|---|
Fórmula molecular |
C10H6ClN3 |
Peso molecular |
203.63 g/mol |
Nombre IUPAC |
4-amino-2-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6ClN3/c11-10-7(5-12)9(13)6-3-1-2-4-8(6)14-10/h1-4H,(H2,13,14) |
Clave InChI |
NJLNQZPOWAIENY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















